molecular formula C18H20Cl2N2O B14600446 {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene CAS No. 59190-83-9

{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene

Cat. No.: B14600446
CAS No.: 59190-83-9
M. Wt: 351.3 g/mol
InChI Key: SFYFIUMOJXVQOE-UHFFFAOYSA-N
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Description

{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene is a complex organic compound characterized by its unique structure, which includes chloro, phenyl, and azoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include halogenation, azoxy formation, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions may convert the azoxy group to amine or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or phenyl derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene has diverse applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, contributing to the development of new compounds and materials.

    Biology: The compound’s reactivity and functional groups make it useful in studying biological processes and interactions.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and other cellular processes. Detailed studies are required to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-phenyl derivatives and azoxy-containing compounds. Examples are:

  • 1-Chloro-2-phenylpropane
  • 1-Chloro-2-azoxypropane
  • 1-Phenyl-2-azoxypropane

Uniqueness

The uniqueness of {1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene lies in its specific combination of functional groups and stereochemistry

Properties

CAS No.

59190-83-9

Molecular Formula

C18H20Cl2N2O

Molecular Weight

351.3 g/mol

IUPAC Name

(1-chloro-1-phenylpropan-2-yl)-(1-chloro-1-phenylpropan-2-yl)imino-oxidoazanium

InChI

InChI=1S/C18H20Cl2N2O/c1-13(17(19)15-9-5-3-6-10-15)21-22(23)14(2)18(20)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3

InChI Key

SFYFIUMOJXVQOE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)Cl)N=[N+](C(C)C(C2=CC=CC=C2)Cl)[O-]

Origin of Product

United States

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